3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one
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Overview
Description
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with conjugated double bonds and functional groups such as a hydroxyl group, an acetyl group, and an isopropyl group. This compound is a derivative of tropolone, which is known for its aromatic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide, followed by acetylation and introduction of the isopropyl group . Another method includes the Hofmann elimination of tropinone, followed by bromination and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution, sodium borohydride for reduction, and potassium hydroxide for ring contraction reactions .
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced alcohols, and various substituted cycloheptatriene compounds .
Scientific Research Applications
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions, while its functional groups enable hydrogen bonding and other interactions with biological molecules. These interactions can disrupt cellular processes, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Tropolone: A related compound with a hydroxyl group instead of an acetyl group.
β-Thujaplicin: Another derivative with similar antimicrobial properties.
Uniqueness
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
125312-76-7 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-acetyl-2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(2)9-4-5-11(14)12(15)10(6-9)8(3)13/h4-7H,1-3H3,(H,14,15) |
InChI Key |
DQAMJJXIMIMCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=O)C=C1)O)C(=O)C |
Origin of Product |
United States |
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